molecular formula C10H7ClO2S B1359691 Methyl 5-chloro-1-benzothiophene-2-carboxylate CAS No. 35212-96-5

Methyl 5-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B1359691
CAS No.: 35212-96-5
M. Wt: 226.68 g/mol
InChI Key: FEUIEMHKEHSOCU-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-benzothiophene-2-carboxylate is an organic compound with the molecular formula C10H7ClO2S It belongs to the benzothiophene family, which is characterized by a fused benzene and thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzoyl chloride with thiophene in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst like sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction pathways as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Methyl 5-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for methyl 5-chloro-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, making it useful for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-hydroxy-1-benzothiophene-2-carboxylate
  • 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
  • Benzo[b]thiophene derivatives

Uniqueness

Methyl 5-chloro-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiophene derivatives, it offers a unique combination of reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

methyl 5-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUIEMHKEHSOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633113
Record name Methyl 5-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35212-96-5
Record name Methyl 5-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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